molecular formula C17H12F4N4O2 B2970783 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1209199-55-2

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Katalognummer: B2970783
CAS-Nummer: 1209199-55-2
Molekulargewicht: 380.303
InChI-Schlüssel: VTRNNINACCHRFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H12F4N4O2 and its molecular weight is 380.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the oxadiazole ring and fluorinated phenyl groups, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C18H16F4N4O
  • IUPAC Name : this compound

The presence of the 4-fluorobenzyl and trifluoromethyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The oxadiazole moiety may facilitate binding to molecular targets involved in various metabolic pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes in bacterial fatty acid synthesis, suggesting a potential antibacterial mechanism.

Antimicrobial Activity

Research indicates that related compounds exhibit varying degrees of antimicrobial activity against a range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related oxadiazole derivatives:

CompoundPathogenMIC (µg/mL)Activity Level
Compound AE. coli25Moderate
Compound BS. aureus10Strong
Compound CP. aeruginosa30Weak

While specific data for this compound is limited, its structural analogs have demonstrated significant antibacterial properties, suggesting potential efficacy against similar pathogens.

Anticancer Activity

In vitro studies on structurally related compounds indicate potential anticancer properties. For example, compounds containing oxadiazole rings have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The following table highlights findings from recent studies:

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound DHeLa (cervical cancer)15Apoptosis induction
Compound EMCF7 (breast cancer)20Cell cycle arrest

Although direct studies on the specific compound are scarce, these findings suggest that similar oxadiazole derivatives may possess anticancer activity.

Case Studies

Case Study 1: Antibacterial Activity
A study conducted on various fluorinated oxadiazoles demonstrated that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study noted that the presence of fluorine atoms improved lipophilicity and facilitated better membrane penetration.

Case Study 2: Anticancer Properties
In another investigation focused on oxadiazole derivatives, researchers found that a compound similar to this compound showed promising results against breast cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth through apoptosis pathways.

Eigenschaften

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O2/c18-11-7-5-10(6-8-11)9-14-24-25-16(27-14)23-15(26)22-13-4-2-1-3-12(13)17(19,20)21/h1-8H,9H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRNNINACCHRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.